molecular formula C11H15ClN2O2S B580861 tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1221931-40-3

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B580861
CAS No.: 1221931-40-3
M. Wt: 274.763
InChI Key: PVRYZNJYTDBLDW-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine derivatives with thioamides in the presence of a base, followed by esterification with tert-butyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • Thiazolo[5,4-c]pyridine derivatives

Comparison: Compared to similar compounds, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate offers unique reactivity due to the presence of the tert-butyl ester group and the chloro substituent. These functional groups enhance its versatility in synthetic applications and its potential biological activity .

Properties

IUPAC Name

tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYZNJYTDBLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738151
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221931-40-3
Record name 1,1-Dimethylethyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221931-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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